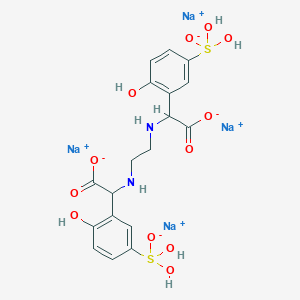![molecular formula C4H5ClN4O B1619601 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide CAS No. 52938-49-5](/img/structure/B1619601.png)
2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide
Descripción general
Descripción
“2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide” is a compound that contains a 1,2,4-triazole ring. This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Chemical Reactions Analysis
1,2,4-Triazoles, including “2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide”, can undergo both electrophilic and nucleophilic substitution reactions due to their high electron density .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with the 1,2,4-triazole moiety, such as 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide , have shown promising results in anticancer research. They exhibit cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making them potential candidates for developing new anticancer drugs .
Antimicrobial Properties
The triazole derivatives are known for their broad-spectrum antimicrobial activities. They have been effective against a range of bacterial and fungal pathogens, which is crucial in the development of new antibiotics and antifungals to combat resistant strains .
Antiviral Applications
The structural framework of 1,2,4-triazoles, including 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide , is significant in antiviral drug development. These compounds have been used in the treatment of various viral infections, offering a platform for synthesizing novel antiviral agents .
Agrochemical Research
In agrochemistry, triazole derivatives serve as the basis for creating pesticides and herbicides. Their unique chemical structure allows them to interact with enzymes and receptors in pests, providing an avenue for the development of new agrochemicals .
Material Chemistry
The triazole ring is a versatile scaffold in material chemistry. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength .
Pharmacological Enhancements
1,2,4-Triazole derivatives are instrumental in improving the pharmacological profile of existing drugs. By modifying drug molecules to include the triazole ring, researchers can enhance drug efficacy, reduce toxicity, and improve selectivity .
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-triazole derivatives have been reported to show promising anticancer activities . They have been evaluated against various human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Mode of Action
It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to have significant antibacterial activity
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . This suggests that these compounds may induce cell death in cancer cells.
Action Environment
It’s known that the efficacy of chemotherapeutic agents can be influenced by various factors, including the tumor microenvironment and the presence of drug resistance mechanisms .
Propiedades
IUPAC Name |
2-chloro-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-1-3(10)8-4-6-2-7-9-4/h2H,1H2,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTMQKUBHSDQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300259 | |
| Record name | 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide | |
CAS RN |
52938-49-5 | |
| Record name | 52938-49-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)


![1-Propene, 3,3'-[(1-methylethylidene)bis(oxy)]bis-](/img/structure/B1619529.png)
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 3,12,16,17-tetrachloro-](/img/structure/B1619531.png)



